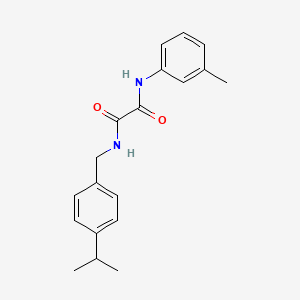
N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide, also known as IBMPFD, is a chemical compound that has been extensively studied in the field of biochemistry and molecular biology. The compound is a small molecule that has been shown to have a wide range of potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide involves the inhibition of the p97 ATPase. This enzyme is involved in the degradation of misfolded and damaged proteins, which can accumulate in cells and lead to the development of various diseases. By inhibiting this enzyme, N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide can prevent the accumulation of these proteins and potentially slow the progression of diseases such as Alzheimer's, Parkinson's, and Huntington's.
Biochemical and Physiological Effects:
N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide has been shown to have a wide range of biochemical and physiological effects. In addition to its role as an inhibitor of the p97 ATPase, N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide has also been shown to have anti-inflammatory properties. This makes it a potential therapeutic agent for the treatment of diseases such as rheumatoid arthritis and inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide is its potency as an inhibitor of the p97 ATPase. This makes it a valuable tool for studying protein degradation pathways and potential therapeutic targets for the treatment of various diseases. However, one limitation of N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide is its potential toxicity. Further research is needed to determine the optimal dosage and potential side effects of this compound.
Direcciones Futuras
There are a number of potential future directions for research on N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide. One area of interest is in the development of more potent and selective inhibitors of the p97 ATPase. Another potential direction is in the use of N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide as a tool for studying protein degradation pathways in various diseases. Additionally, further research is needed to determine the potential therapeutic applications of N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide in the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide involves the reaction of 4-isopropylbenzylamine with 3-methylphenylacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired product, which can be further purified through recrystallization. The synthesis of N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide is a relatively straightforward process that can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of protein degradation. N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide has been shown to be a potent inhibitor of the p97 ATPase, which is involved in the degradation of misfolded and damaged proteins. This makes N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide a potential therapeutic agent for the treatment of diseases such as Alzheimer's, Parkinson's, and Huntington's.
Propiedades
IUPAC Name |
N'-(3-methylphenyl)-N-[(4-propan-2-ylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-13(2)16-9-7-15(8-10-16)12-20-18(22)19(23)21-17-6-4-5-14(3)11-17/h4-11,13H,12H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZHSKLTPUBDQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-methylphenyl)-N-[(4-propan-2-ylphenyl)methyl]oxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4988562.png)
![4-[4-(2-bromophenoxy)-2-butyn-1-yl]morpholine](/img/structure/B4988568.png)
![N-methyl-N-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]acetamide](/img/structure/B4988576.png)
![2-ethoxyethyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B4988578.png)
![1-(3-hydroxybenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4988582.png)
![4-(2-methoxyphenoxy)-1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidine](/img/structure/B4988587.png)
![1-methyl-17-(3-methyl-2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4988598.png)
![N~2~-(3,4-dichlorophenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4988607.png)
![11-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4988615.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxyethyl)-N-isopropylbenzamide](/img/structure/B4988639.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-4-piperidinyl}propanamide](/img/structure/B4988646.png)

![N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine](/img/structure/B4988654.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-furamide](/img/structure/B4988655.png)